
tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O3 . It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and functional groups including a tert-butyl ester, a hydroxy group, and a methylamino group .Physical And Chemical Properties Analysis
“tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate” is a liquid at room temperature . Its molecular weight is 200.28 . The compound has a density of 1.12±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis of N-heterocycles
Chiral sulfinamides, notably tert-butanesulfinamide, play a pivotal role in the stereoselective synthesis of amines and their derivatives. They are extensively utilized as chiral auxiliaries for asymmetric N-heterocycle synthesis, providing access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are integral to the structure of many natural products and compounds with therapeutic relevance. The review by Philip et al. (2020) emphasizes the significance of tert-butanesulfinamide in the field of asymmetric synthesis, highlighting its utility in creating structurally diverse N-heterocycles over the past decade R. Philip, S. Radhika, P. Saranya, G. Anilkumar, (2020).
Synthetic Routes of Pharmaceuticals
The compound has been implicated in the synthesis of pharmaceuticals, as detailed by Mi (2015) in the study of vandetanib synthesis. Vandetanib synthesis involves multiple steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes. These processes utilize intermediate compounds related to tert-butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, showcasing its relevance in creating complex pharmaceutical compounds with high yield and commercial value W. Mi, (2015).
Environmental and Industrial Applications
Research on environmental occurrence, human exposure, and the toxicity of Synthetic Phenolic Antioxidants (SPAs) like tert-butyl-based compounds reveals their widespread use in various commercial products to extend shelf life by retarding oxidative reactions. Liu and Mabury (2020) provide an exhaustive overview of SPAs in environmental matrices, demonstrating the ubiquity and potential health implications of these compounds. They emphasize the need for future research to develop SPAs with lower toxicity and environmental impact Runzeng Liu, S. Mabury, (2020).
Biodegradation and Environmental Fate
The biodegradation and fate of ethyl tert-butyl ether (ETBE), a compound related to the tert-butyl group, in soil and groundwater, highlight the microbial capability to degrade such ethers. Thornton et al. (2020) review the aerobic and anaerobic biodegradation pathways, indicating the environmental behavior of ethers with tert-butyl groups and suggesting potential for bioaugmentation and biostimulation in groundwater remediation S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, M. Spence, (2020).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLLHXGWHBTSPV-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335971.png)
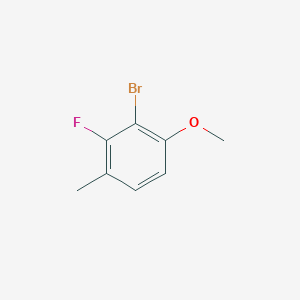


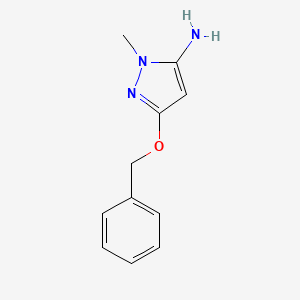
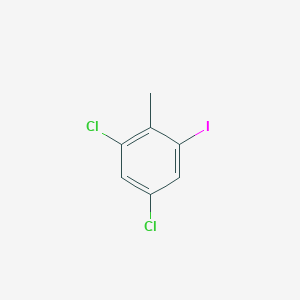
![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)
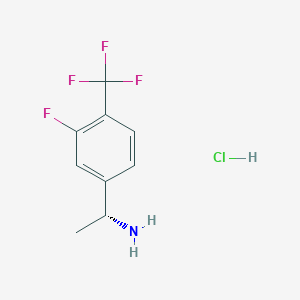
![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)
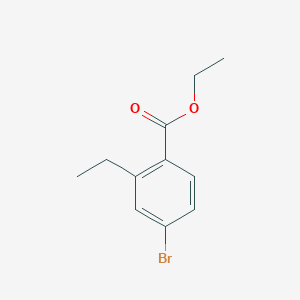

![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)
